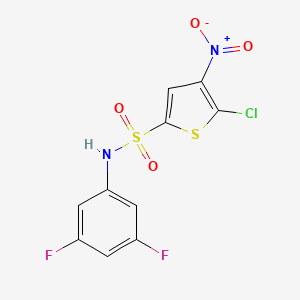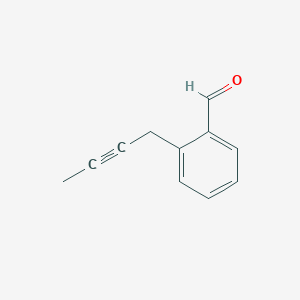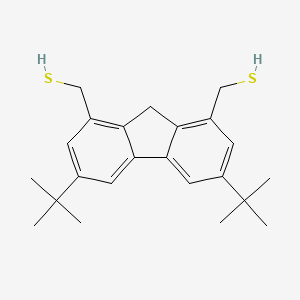
(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the fluorene core, and two methanethiol groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol typically involves the following steps:
Starting Material: The synthesis begins with 3,6-di-tert-butylfluorene.
Functionalization: The fluorene core is functionalized at the 1 and 8 positions using appropriate reagents to introduce the methanethiol groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol can undergo various chemical reactions, including:
Oxidation: The methanethiol groups can be oxidized to form disulfides or sulfonic acids.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Substitution Products: Fluorene derivatives with different functional groups at the 3 and 6 positions.
Scientific Research Applications
(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological processes involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with proteins or other biomolecules, affecting their function. The fluorene core may also interact with cellular membranes or other hydrophobic environments, influencing the compound’s distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylfluorene: Lacks the methanethiol groups, making it less reactive in certain chemical reactions.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Contains carbazole groups, which impart different electronic properties.
Uniqueness
(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups
Properties
CAS No. |
211488-23-2 |
|---|---|
Molecular Formula |
C23H30S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[3,6-ditert-butyl-8-(sulfanylmethyl)-9H-fluoren-1-yl]methanethiol |
InChI |
InChI=1S/C23H30S2/c1-22(2,3)16-7-14(12-24)18-11-19-15(13-25)8-17(23(4,5)6)10-21(19)20(18)9-16/h7-10,24-25H,11-13H2,1-6H3 |
InChI Key |
VMEXHUAPBUXLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2CC3=C(C=C(C=C3C2=C1)C(C)(C)C)CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
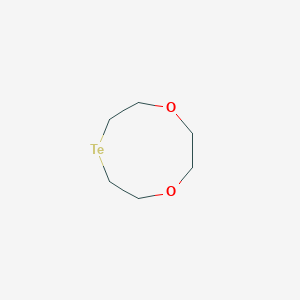
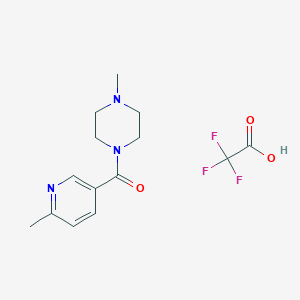
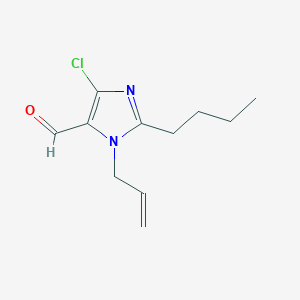
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
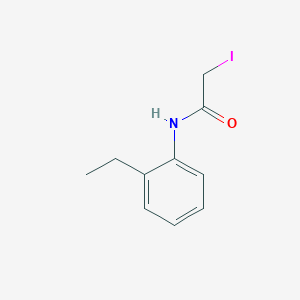
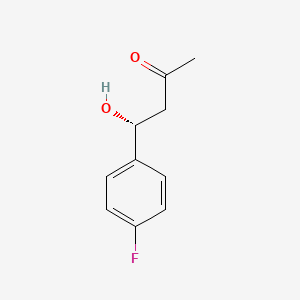
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
